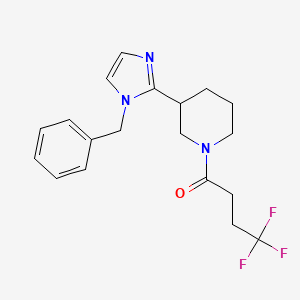

3-(1-benzyl-1H-imidazol-2-yl)-1-(4,4,4-trifluorobutanoyl)piperidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of similar compounds, including benzo[4,5]imidazo[1,2-a]pyridine derivatives, has been accomplished through reactions involving 2-(1H-benzo[d]imidazol-2-yl)acetonitrile and other derivatives, using piperidine in refluxing ethanol. These methods produce good to excellent yields within a relatively short time frame of 25–45 minutes (Goli-Garmroodi et al., 2015).

Molecular Structure Analysis

Research on structurally similar compounds, such as N-(1,3-benzothiazol-2-yl)-N-[1-(piperidin-4-ylmethyl)-4,5-dihydro-1H-imidazol-2-yl]amine, reveals details about their molecular structure. For instance, the crystal structure of this compound shows that the benzothiazol and imidazol rings are planar with a dihedral angle of 6.37(8)° between them. The piperidin ring adopts a chair conformation (Yıldırım et al., 2006).

Chemical Reactions and Properties

The synthesis of similar imidazole derivatives, such as 4-benzyl-1-[4-(1H-imidazol-4-yl)but-3-ynyl]piperidine, indicates the potential for chemical reactions and interactions that these compounds can undergo. For example, compound 8 from a study was identified as a potent antagonist of the NR1A/2B subtype of the NMDA receptor (Wright et al., 1999).

Physical Properties Analysis

The physical properties of similar compounds, such as 1-(1,3-Benzodioxol-5-ylmethyl)-3-[4-(1H-imidazol-1-yl)phenoxy]-piperidine analogs, have been studied. These compounds have been identified as potent and selective inhibitors of NO formation, indicating their stability and reactivity under specific conditions (Wei et al., 2007).

Chemical Properties Analysis

In the context of chemical properties, research on compounds like 2-(4-(2-((1H-Benzo[d]imidazol-2-yl)thio)ethyl)piperazin-1-yl)- N-(6-methyl-2,4-bis(methylthio)pyridin-3-yl)acetamide hydrochloride demonstrates their potential for significant bioactivity. These compounds exhibit potent inhibition of specific biological targets, such as human acyl-coenzyme A:cholesterol O-acyltransferase (ACAT), indicating a distinct chemical behavior (Shibuya et al., 2018).

Scientific Research Applications

Synthesis and Derivative Formation

3-(1-benzyl-1H-imidazol-2-yl)-1-(4,4,4-trifluorobutanoyl)piperidine serves as a precursor in the synthesis of various benzo[4,5]imidazo[1,2-a]pyridine derivatives. These derivatives are obtained through reactions involving 2-(1H-benzo[d]imidazol-2-yl)acetonitrile and ethyl 2,4-dioxo-4-arylbutanoate derivatives, with piperidine playing a crucial role in the process. This synthesis method yields products within 25–45 minutes with good to excellent efficiency, showcasing the compound's utility in creating novel chemical structures (Goli-Garmroodi et al., 2015).

Antimicrobial and Antimycobacterial Activities

Novel imidazo[1,2-a]pyridine-3-carboxamide derivatives, synthesized using a structure related to the given compound, demonstrate significant antimicrobial and antimycobacterial activities. These activities are particularly potent against drug-sensitive and drug-resistant strains of Mycobacterium tuberculosis, indicating potential applications in treating tuberculosis and other bacterial infections (Lv et al., 2017).

Antidiabetic Potential

Imidazoline derivatives, structurally related to 3-(1-benzyl-1H-imidazol-2-yl)-1-(4,4,4-trifluorobutanoyl)piperidine, have been identified as promising antidiabetic compounds. These derivatives have shown significant activity in improving glucose tolerance in a rat model of type II diabetes, mediated by an increase in insulin secretion independent of alpha2 adrenoceptor blockage. This highlights the potential of compounds within this chemical family for developing new antidiabetic medications (Le Bihan et al., 1999).

properties

IUPAC Name |

1-[3-(1-benzylimidazol-2-yl)piperidin-1-yl]-4,4,4-trifluorobutan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22F3N3O/c20-19(21,22)9-8-17(26)24-11-4-7-16(14-24)18-23-10-12-25(18)13-15-5-2-1-3-6-15/h1-3,5-6,10,12,16H,4,7-9,11,13-14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUOWVFXQYBLPIV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)CCC(F)(F)F)C2=NC=CN2CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22F3N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1-benzyl-1H-imidazol-2-yl)-1-(4,4,4-trifluorobutanoyl)piperidine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-methyl-4-[3-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]quinoline](/img/structure/B5555741.png)

![6-methoxy-N-[2-(4-morpholinyl)ethyl]-N'-phenyl-1,3,5-triazine-2,4-diamine](/img/structure/B5555744.png)

![2,6-dimethyl-4-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]phenyl acetate](/img/structure/B5555746.png)

![{4-[3-(pyridin-2-ylmethoxy)benzyl]-1,4-oxazepan-6-yl}methanol](/img/structure/B5555778.png)

![N'-({(2S,4S)-4-fluoro-1-[(methylthio)acetyl]pyrrolidin-2-yl}methyl)-N-methyl-N-phenylurea](/img/structure/B5555779.png)

![3-methyl-N-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}benzenesulfonamide](/img/structure/B5555783.png)

![N-(4-chlorophenyl)-4-[6-(1H-imidazol-1-yl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5555785.png)

![ethyl 6-chloro-4-{[2-(dimethylamino)ethyl]amino}-8-methyl-3-quinolinecarboxylate](/img/structure/B5555818.png)

![N-[rel-(3R,4R)-3-hydroxy-4-piperidinyl]-4-methyl-2-(4-methyl-1-piperazinyl)-5-pyrimidinecarboxamide dihydrochloride](/img/structure/B5555821.png)

![N-{1-[2-(7-fluoro-2-methyl-1H-indol-3-yl)acetyl]-4-piperidinyl}-2-pyrimidinamine](/img/structure/B5555827.png)

![4-{4-[(2-chlorophenyl)sulfonyl]-1-piperazinyl}-6-(3-methyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B5555839.png)